Benzoylferrocene
Overview
Description
Benzoylferrocene, also known as Ferrecenophenone, Ferrocenyl phenyl ketone, Ferrocenyl (phenyl)methanone, NSC 54800, or (Benzoylcyclopentadienyl)cyclopentadienyliron, is a compound with the empirical formula C17H14FeO . Its molecular weight is 290.14 .
Synthesis Analysis
Benzoylferrocene has been used as a reactant for various chemical reactions, including deprotonative metalation of ferrocenes, oxidative chemistry, reduction of ferrocenyl ketones, and polymerization of C-ferrocenyl-substituted phosphaalkene . A series of substituted ferrocenes have been synthesized and characterized by analytical and spectroscopic tools, including X-ray diffraction analysis on single crystals .
Molecular Structure Analysis
The molecular structure of Benzoylferrocene is characterized by the presence of a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl rings bound on either side of a central iron atom .
Chemical Reactions Analysis
Benzoylferrocene has been used as a reactant in various chemical reactions. For instance, it has been used in the deprotonative metalation of ferrocenes, oxidative chemistry, reduction of ferrocenyl ketones, and polymerization of C-ferrocenyl-substituted phosphaalkene .
Physical And Chemical Properties Analysis
Benzoylferrocene is a solid compound . Its melting point ranges from 105 to 107 °C . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .
Scientific Research Applications
Catalytic Properties in Alkyd Resin Curing : Benzoylferrocene has been investigated for its catalytic properties in the curing of alkyd resin modified with soybean oil. Mechanical tests revealed promising activity at low metal concentrations, with in-depth investigation of chemical curing in the films using time-resolved infrared spectra (Honzíček & Vinklárek, 2018).
Electrochemical Applications : It's used in constructing modified-graphene paste electrodes for electrochemical determination of substances like sulfite and phenol. The modified electrode exhibits enhanced voltammetric sensitivity and can detect sulfite in real samples (Beitollahi, Tajik, & Biparva, 2014).
Nonlinear Optical (NLO) Properties : Benzoylferrocene derivatives have been synthesized and evaluated for their third-order NLO properties. These properties are significant for potential nonlinear optical applications (Jia et al., 2014).
Ultraviolet Absorption in Space Environment : The effectiveness of benzoylferrocene as an ultraviolet absorber in protecting organic coatings in extraterrestrial environments has been explored. Certain benzoyl-substituted ferrocene compounds were found to be highly effective in protecting polymeric coatings from UV radiation (Schmitt & Hirt, 1963).
Electrocatalytic Measurement : Benzoylferrocene-modified electrodes have been employed for the measurement of substances like methionine (MET) in biological samples, showing improved electrochemical response characteristics (Beitollahi et al., 2013).
Electrochemical Tuning in Biological Membranes : A study described the use of benzoylferrocene in supporting lipid membrane electrodes, demonstrating its role in electron transfer across the membrane and its potential in electrochemically controlling membrane conductance (Mo, Ye, & Sheu, 2008).
Conductivity in Presence of Adsorbed Vapors : Research indicates an enhancement in the dark conductivity of benzoylferrocene upon adsorption of different organic vapors, suggesting its potential use in vapor-sensitive materials (Bhattacharjee & Mallik, 1993).
Safety And Hazards
Future Directions
Benzoylferrocene and its derivatives have been investigated for their catalytic activity toward drying of alkyd resins . Fast drying of test coatings has been observed for formulations of (3-methoxybenzoyl) ferrocene . This suggests potential future applications of Benzoylferrocene and its derivatives in the paint industry .
properties
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-yl(phenyl)methanone;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O.C5H5.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-9H;1-5H;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUMGRPMAGSFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FeO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ketone, ferrocenyl phenyl (8CI) | |
CAS RN |
1272-44-2 | |
Record name | Benzoylferrocene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferrocene, benzoyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001272442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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